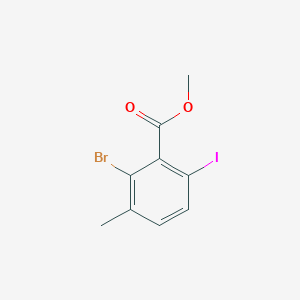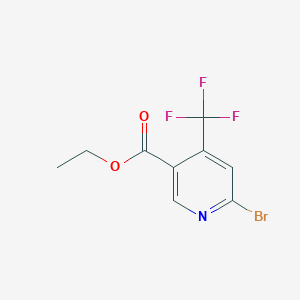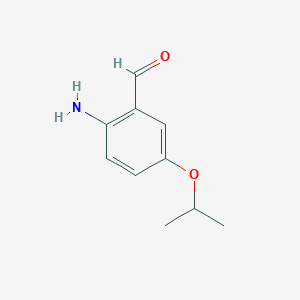
1-Phenyl-1H-imidazole-4-carboximidamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Phenyl-1H-imidazole-4-carboximidamide hydrochloride is an organic compound belonging to the class of phenylimidazoles These compounds are characterized by a benzene ring linked to an imidazole ring through a carbon-carbon or carbon-nitrogen bond
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Phenyl-1H-imidazole-4-carboximidamide hydrochloride typically involves the cyclization of amido-nitriles. One novel protocol for this synthesis involves the use of nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization. This method is mild enough to include a variety of functional groups, such as arylhalides and aromatic and saturated heterocycles .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves the use of multi-component reactions and catalysts to achieve high yields and purity. The use of erbium triflate as a catalyst has been reported to enable the synthesis of highly substituted imidazole derivatives in excellent yield .
Chemical Reactions Analysis
Types of Reactions
1-Phenyl-1H-imidazole-4-carboximidamide hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include tert-butylhydroperoxide (TBHP) for oxidation and various reducing agents for reduction. The reaction conditions are typically mild to moderate, allowing for the inclusion of various functional groups .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the use of TBHP in the presence of acetophenones and benzylic amines can lead to the formation of 1,2,4-trisubstituted imidazoles .
Scientific Research Applications
1-Phenyl-1H-imidazole-4-carboximidamide hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly for its antimicrobial and anti-inflammatory properties.
Industry: Utilized in the production of dyes, catalysts, and other functional materials.
Mechanism of Action
The mechanism of action of 1-Phenyl-1H-imidazole-4-carboximidamide hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes, leading to antimicrobial effects. The exact molecular pathways involved are still under investigation, but it is believed that the compound interferes with the normal functioning of microbial cells .
Comparison with Similar Compounds
Similar Compounds
4-Phenyl-1H-imidazole: Another phenylimidazole compound with similar structural features.
1H-Pyrazole-1-carboximidamide hydrochloride: A related compound with a pyrazole ring instead of an imidazole ring.
Uniqueness
1-Phenyl-1H-imidazole-4-carboximidamide hydrochloride is unique due to its specific substitution pattern and the presence of a carboximidamide group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C10H11ClN4 |
|---|---|
Molecular Weight |
222.67 g/mol |
IUPAC Name |
1-phenylimidazole-4-carboximidamide;hydrochloride |
InChI |
InChI=1S/C10H10N4.ClH/c11-10(12)9-6-14(7-13-9)8-4-2-1-3-5-8;/h1-7H,(H3,11,12);1H |
InChI Key |
QQOAPUNNKFTPAA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(N=C2)C(=N)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


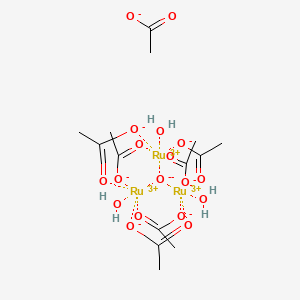
![Trans-1'-(3-(4-fluorophenoxy)propyl)octahydro-1H-spiro[naphthalene-2,4'-piperidine] hydrochloride](/img/structure/B13662531.png)
![2-([1,1'-Biphenyl]-2-yl)-4-([1,1'-biphenyl]-4-yl)-6-chloro-1,3,5-triazine](/img/structure/B13662538.png)
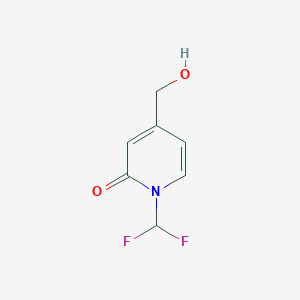
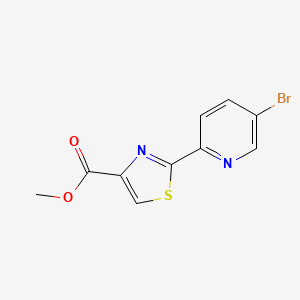
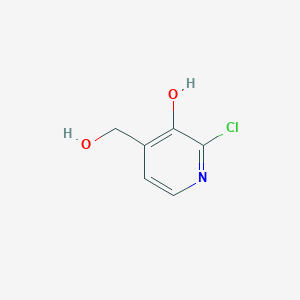
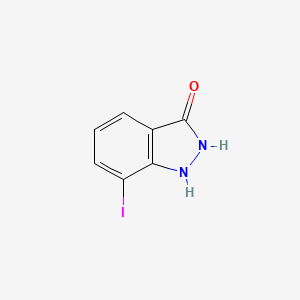
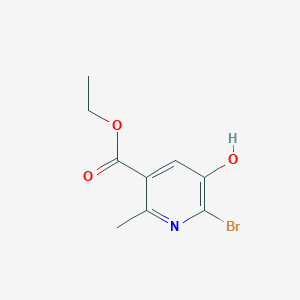
![2-(4-Iodophenyl)-5-methylimidazo[1,2-a]pyridine](/img/structure/B13662569.png)
